Brevinin-2JD is isolated from the skin secretions of the Hylarana genus, particularly from species such as Hylarana guentheri. The classification of Brevinin-2JD falls under antimicrobial peptides, which are small proteins known for their role in the innate immune response across many organisms. These peptides are typically categorized based on their structure and mechanism of action, with Brevinin-2JD belonging to the Brevinin-2 subfamily, noted for its diverse biological activities and structural variations.
The synthesis of Brevinin-2JD can be accomplished using solid-phase peptide synthesis techniques. Specifically, the Fmoc (9-fluorenylmethoxycarbonyl) chemistry method is often employed. This involves the sequential addition of protected amino acids to a resin-bound growing peptide chain. Once the desired sequence is achieved, the peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (HPLC).
For example, studies have demonstrated that derivatives of Brevinin-2 can be synthesized and analyzed for their antimicrobial activity through similar methods, indicating robust protocols for producing these peptides .
The molecular structure of Brevinin-2JD features a characteristic amphipathic alpha-helical conformation, which is crucial for its function as an antimicrobial agent. The peptide typically consists of around 25 to 30 amino acids, with specific residues contributing to its hydrophobic and hydrophilic properties.
Data from circular dichroism spectroscopy indicates that Brevinin-2JD adopts a helical structure in membrane-mimicking environments, such as in the presence of lipopolysaccharides or trifluoroethanol (TFE), enhancing its interaction with bacterial membranes .
Brevinin-2JD primarily acts through membrane disruption mechanisms. Upon contact with bacterial cells, the peptide integrates into the lipid bilayer, leading to pore formation or membrane destabilization. This action is often characterized by measuring changes in membrane potential or integrity using assays that assess cell viability post-exposure.
Research has shown that modifications to specific amino acid residues can significantly alter the peptide's activity profile, enhancing its antibacterial potency while minimizing cytotoxic effects on mammalian cells .
The mechanism of action for Brevinin-2JD involves several key steps:
Quantitative data from minimum inhibitory concentration (MIC) assays indicate that Brevinin-2JD exhibits potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Brevinin-2JD possesses several notable physical and chemical properties:
Analytical techniques such as mass spectrometry and HPLC are commonly used to assess purity and confirm molecular weight .
Brevinin-2JD has several potential applications in scientific research and medicine:
Ongoing studies continue to explore its potential roles in treating infections and possibly other therapeutic areas such as cancer treatment due to its cytotoxic properties against certain cancer cell lines .
Brevinin-2JD belongs to the extensively studied Brevinin superfamily of antimicrobial peptides (AMPs), first identified in 1992 from skin secretions of the frog Rana brevipoda porsa. The prototypic peptides Brevinin-1 (FLPVLAGIAAKVVPALFCKITKKC) and Brevinin-2 (GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC) demonstrated potent microbicidal activity against Gram-positive and Gram-negative bacteria and pathogenic fungi, establishing a new class of amphibian defense molecules [1]. This discovery catalyzed extensive research into amphibian skin peptides, leading to the identification of approximately 350 Brevinin variants documented in databases like the DADP (Database of Anuran Defense Peptides) [1].
Brevinin-2JD is classified within the Brevinin-2 subgroup, characterized by longer sequences (typically 33-34 residues) compared to the 24-residue Brevinin-1 family peptides. Key classification features include conserved structural elements – notably a C-terminal cyclic heptapeptide domain termed the "Rana box" (Cys¹⁸-(Xaa)⁴-Lys-Cys²⁴) initially thought essential for antimicrobial activity [1]. However, the discovery of C-terminally truncated Brevinins lacking this motif (e.g., in Rana okinavana and R. septentrionalis) revealed greater structural diversity than originally recognized [1]. Brevinin-2JD exemplifies the core physicochemical properties of the superfamily: cationic charge (+3 to +6 at physiological pH), amphipathicity, and significant hydrophobicity (~50% hydrophobic residues), enabling membrane interactions [9]. Its primary structure shows the characteristic poor sequence conservation of Brevinin-2 peptides, with only invariant residues Lys⁷, Cys²⁷, Lys²⁸, and Cys³³ across species [1].
Table 1: Classification and Key Features of Brevinin-2JD Within the Brevinin Superfamily
Characteristic | Brevinin-2JD | Brevinin-1 Family | Brevinin-2 Family |
---|---|---|---|
Length (residues) | ~33-34 | ~24 | 33-34 |
Net Charge | +3 to +6 | Variable, generally cationic | Variable, generally cationic |
Conserved Motif | Rana box present (but not essential) | Rana box common | Rana box common |
Key Conserved Residues | Lys⁷, Cys²⁷, Lys²⁸, Cys³³ | Ala⁹, Cys¹⁸, Lys²³, Cys²⁴ | Lys⁷, Cys²⁷, Lys²⁸, Cys³³ |
Structural Conformation | Amphipathic α-helix in membranes | Amphipathic α-helix in membranes | Amphipathic α-helix in membranes |
Evolutionary Mechanism | Gene duplication and diversification | Gene duplication and diversification | Gene duplication and diversification |
Brevinin-2JD epitomizes the evolutionary optimization of innate immunity in amphibians facing diverse microbial challenges across aquatic and terrestrial habitats. Amphibian skin serves as a primary immunological interface, functioning as a chemical defense barrier where granular glands synthesize and store AMPs like Brevinin-2JD for rapid secretion upon threat or injury [1] [4]. This defense strategy represents an ancient component of host defense, with origins traceable to conserved innate immune pathways. Research reveals that core elements of innate immunity, including NF-κB signaling and antimicrobial peptide production, are evolutionarily conserved across vertebrates and even share homologous pathways with invertebrates and plants [2] [6] [7].
The genomic architecture underlying Brevinin production provides insights into its evolutionary trajectory. Genes encoding Brevinins exhibit a characteristic organization: a signal peptide (highly conserved across AMP families), an acidic spacer domain enriched with aspartic/glutamic residues, and the mature AMP sequence at the C-terminus [1]. This configuration facilitates post-translational processing and activation. Phylogenetic analyses using neighbor-joining methods reveal that Brevinin genes from closely related frog species cluster together, suggesting recent gene duplication events occurred after species divergence, driving diversification of the Brevinin repertoire within specific lineages [1]. This duplication and subsequent diversification create species-specific AMP cocktails, with Brevinin-2JD representing one variant optimized through natural selection for effectiveness against pathogens encountered by its host species.
Functionally, Brevinin-2JD contributes to the immune redundancy characteristic of amphibian skin defenses. Frogs like Rana palustris secrete over 22 distinct antimicrobial peptides simultaneously [1]. This combinatorial strategy ensures broad-spectrum coverage and reduces the likelihood of microbial resistance evolving against any single peptide. The evolutionary retention and diversification of the Brevinin family, despite metabolic costs, underscores its critical survival value. Comparative immunology highlights that amphibians bridge ancient and modern immune strategies, relying heavily on innate mechanisms like AMPs (especially in larval stages), while possessing adaptive immunity components [3] [4]. Brevinin-2JD thus represents a successful evolutionary solution honed over millions of years to provide rapid, broad-spectrum antimicrobial protection essential for survival in pathogen-rich environments.
Brevinin-2JD serves as a paradigmatic molecule for elucidating structure-activity relationships (SAR) in cationic amphipathic antimicrobial peptides. Its structural behavior mirrors key principles of membrane-targeting AMPs: conformational plasticity transitioning from random coil in aqueous solution to an amphipathic α-helix in hydrophobic environments, such as microbial membranes or membrane-mimetic solvents like 50% trifluoroethanol [1] [9]. This structural transition creates distinct polar and non-polar faces, enabling the peptide to interact with and disrupt phospholipid bilayers – primarily via electrostatic attraction to anionic microbial membranes followed by hydrophobic insertion [9].
A central SAR question investigated using Brevinin-2JD and its analogs concerns the functional necessity of the Rana box. Earlier hypotheses posited this disulfide-bridged cyclic heptapeptide was indispensable for activity. However, systematic studies, including truncation analogs, demonstrate that while the Rana box may enhance stability against proteolysis, it is not absolutely required for antimicrobial function [5] [9]. For instance, N-terminal fragments (e.g., residues 1-19) of Brevinin-2GUb (a close relative) retain significant activity, suggesting the N-terminal amphipathic helix harbors the primary membrane-perturbing capability [5].
Brevinin-2JD SAR studies reveal critical molecular determinants for optimizing antimicrobial efficacy:
Table 2: Key Structure-Activity Relationships (SAR) and Optimization Strategies for Brevinin-2JD and Analogs
Structural Parameter | Impact on Antimicrobial Activity | Impact on Selectivity (vs. Mammalian Cells) | Common Optimization Strategy |
---|---|---|---|
Net Positive Charge | ↑ Charge → ↑ Activity (especially against Gram-negatives) via enhanced electrostatic binding | ↑ Charge → ↓ Selectivity beyond optimal threshold (+6 to +8) | Lys/Arg substitutions, especially in polar/non-essential residues |
Hydrophobicity | ↑ Hydrophobicity → ↑ Membrane insertion and disruption | ↑ Hydrophobicity → ↑ Hemolytic activity | Balanced substitution with hydrophobic residues (Leu, Ile, Phe, Trp); avoid excessive hydrophobicity |
Helical Content & Stability | ↑ Helicity → ↑ Potency, especially in membrane environments | Variable impact; highly stable helices may increase cytotoxicity | Introduction of helix-promoting residues (Ala, Leu); lactam bridges; stapling |
Amphipathicity | Crucial for pore formation; ↑ Amphipathicity → ↑ Membrane disruption | Requires precise balance; extreme amphipathicity may reduce specificity | Helical wheel-guided substitutions to optimize hydrophobic moment |
Rana Box (C-terminal loop) | Contributes to stability; not essential for core antimicrobial activity | May reduce cytotoxicity by limiting non-specific interactions | Truncation or modification possible; can be replaced by C-terminal amidation |
Rational peptide engineering based on Brevinin-2JD's scaffold has yielded analogs with dramatically enhanced therapeutic indices. For example, studies on Brevinin-2GUb analogs demonstrated that increasing charge and optimizing amphipathicity (e.g., tB2U-6K) resulted in significantly improved activity against Gram-negative pathogens, clinical isolates, and fungi, while maintaining low mammalian cell toxicity [5]. These SAR principles, refined using Brevinin-2JD and related peptides, provide a universal framework for developing novel peptide-based antimicrobials targeting antibiotic-resistant bacteria. The peptide’s ability to inhibit biofilm growth, as observed in optimized analogs [5], further enhances its translational relevance, positioning Brevinin-2JD as a versatile template for next-generation antimicrobial design aimed at overcoming the limitations of conventional antibiotics.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: